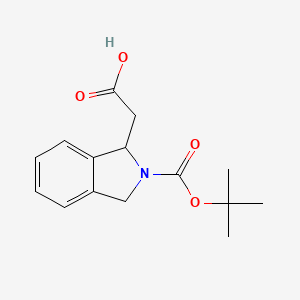

2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid

Übersicht

Beschreibung

2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is characterized by the presence of an isoindoline ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety. This compound is used in various scientific research applications, particularly in organic synthesis and pharmaceutical development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid typically involves the reaction of isoindoline derivatives with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to regenerate the free amine. Common methods include:

-

Trifluoroacetic acid (TFA) : Complete deprotection occurs within 1–2 hours at room temperature in dichloromethane (DCM) or acetonitrile .

-

Hydrochloric acid (HCl) : Prolonged exposure (6–12 hours) in dioxane or ethyl acetate yields the deprotected isoindoline acetic acid .

Example Reaction:

Functionalization of the Carboxylic Acid

The acetic acid group undergoes typical carboxylic acid transformations:

Esterification

-

Reacts with alcohols (e.g., methanol, benzyl alcohol) under Steglich conditions (DCC, DMAP) to form esters .

Example Reaction:

Amide Coupling

-

Forms amides with amines via HATU or EDC/NHS activation. For example, coupling with benzylamine in DMF yields the corresponding amide .

-

Typical Conditions : 2 equiv amine, 1.2 equiv HATU, 2 equiv DIPEA, 25°C, 12 hours .

Table 1: Amide Coupling Yields

| Amine | Coupling Reagent | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | HATU | DMF | 92 | |

| Cyclohexylamine | EDC/NHS | THF | 78 |

Cyclization Reactions

The isoindoline scaffold participates in intramolecular cyclizations under basic or metal-catalyzed conditions:

Formation of Lactams

-

Heating with NaOH in ethanolamine induces cyclization to form a γ-lactam via nucleophilic attack of the amine on the ester intermediate .

-

Conditions : 100°C, 6 hours, microwave irradiation (Yields: 60–75%) .

Palladium-Catalyzed Cross-Couplings

-

The Boc-protected amine enhances stability during Suzuki-Miyaura couplings . Reaction with aryl boronic acids in THF/Pd(PPh₃)₄ yields biaryl derivatives .

-

Example :

Alkylation of the Isoindoline Nitrogen

-

After Boc deprotection, the free amine reacts with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ to form N-alkylated derivatives .

Oxidation of the Acetic Acid Moiety

Stability and Compatibility

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid serves as an important intermediate for constructing complex organic molecules and heterocycles. Its unique structure allows for the introduction of various functional groups, making it a versatile building block in synthetic chemistry.

Biology

The compound is utilized in biological studies focusing on enzyme inhibitors and receptor ligands. Its isoindoline structure can interact with biological targets, influencing enzyme activity and receptor binding. This property is crucial for developing new therapeutic agents .

Medicine

Research has indicated potential therapeutic properties of this compound. It is being investigated as a building block for drug development, particularly in creating compounds that target specific diseases. The tert-butoxycarbonyl group acts as a protective group for amines during synthesis, enhancing the stability of the compounds being developed .

Industry

In industrial applications, this compound is significant in the production of pharmaceuticals and fine chemicals. Its ability to serve as an intermediate facilitates the development of various chemical products that are essential in medicinal chemistry .

Case Study 1: Synthesis of Isoindoline Derivatives

A study demonstrated the use of this compound as a precursor in synthesizing isoindoline derivatives with enhanced biological activity. The derivatives exhibited promising results as enzyme inhibitors, showcasing the compound's potential in drug discovery.

Case Study 2: Development of Receptor Ligands

Another research project focused on modifying the isoindoline structure to develop ligands for specific receptors involved in neurological disorders. The modifications facilitated improved binding affinity and selectivity, indicating the compound's utility in therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group for amines, preventing unwanted reactions during synthesis. The isoindoline ring can interact with various biological targets, influencing enzyme activity and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-isoindoline-1,3-diones: These compounds share the isoindoline core structure but differ in their functional groups and reactivity.

Indole derivatives: Indole-based compounds have a similar heterocyclic structure and are widely used in pharmaceuticals.

Uniqueness

2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid is unique due to its combination of the isoindoline ring and the tert-butoxycarbonyl protecting group. This combination provides specific reactivity and stability, making it valuable in synthetic chemistry and pharmaceutical research .

Biologische Aktivität

Overview

2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid is a compound with the molecular formula and a molecular weight of 277.32 g/mol. This compound is significant in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

The synthesis of this compound typically involves the reaction of isoindoline derivatives with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in organic solvents like dichloromethane at low temperatures to maintain the stability of intermediates.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, influencing enzyme activity and receptor binding. The tert-butoxycarbonyl group serves as a protecting group for amines, which can enhance the stability and reactivity of the compound during synthesis and application.

Enzyme Inhibition

Research indicates that this compound may play a role in enzyme inhibition, particularly as an inhibitor of certain proteases. Studies have shown that compounds with similar isoindoline structures exhibit inhibitory effects on enzymes like endoproteinase GluC, which is linked to virulence factors in Staphylococcus aureus .

Receptor Binding

The isoindoline moiety can interact with various receptors, potentially influencing signaling pathways related to metabolic processes. This interaction suggests a role in modulating biological responses through receptor-ligand dynamics.

Case Studies and Research Findings

- Inhibition Studies : A study investigating the inhibitory effects of similar compounds on human IgG degradation demonstrated that specific derivatives could effectively inhibit proteolysis, indicating potential therapeutic applications in conditions where protease activity is detrimental .

- Therapeutic Potential : The compound has been explored for its potential therapeutic properties, particularly in the context of drug development for metabolic disorders. Its unique structure allows for further derivatization aimed at enhancing biological activity or specificity towards certain targets.

- Comparative Analysis : When compared to other compounds with similar structures, such as N-isoindoline derivatives, this compound exhibits unique reactivity profiles that may be advantageous in synthetic chemistry and pharmacology.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-10-6-4-5-7-11(10)12(16)8-13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSWFYSBSGAYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730009 | |

| Record name | [2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444583-13-5 | |

| Record name | [2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.